2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride

Description

Chemical Structure and Properties

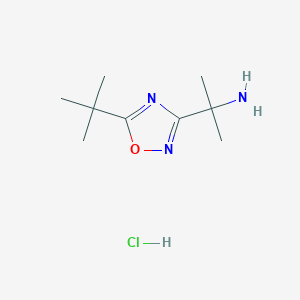

2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted at the 5-position with a tert-butyl group and at the 3-position with a propan-2-amine moiety, forming a hydrochloride salt. The tert-butyl substituent introduces steric bulk, while the secondary amine group contributes to its basicity and solubility in polar solvents.

- Molecular Formula: C₉H₁₈ClN₃O (derived from structural analogs in and )

- Molar Mass: ~234.71 g/mol (calculated)

- CAS Number: 1221722-19-5

The compound is utilized in pharmaceutical and materials science research, particularly as a building block for synthesizing bioactive molecules or ligands in coordination chemistry. Its structural characterization likely employs crystallographic tools such as SHELX software, a widely used system for small-molecule refinement .

Properties

IUPAC Name |

2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.ClH/c1-8(2,3)7-11-6(12-13-7)9(4,5)10;/h10H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYLRTRQOVORNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride typically involves:

- Formation of the 1,2,4-oxadiazole ring system with a tert-butyl substituent at the 5-position.

- Introduction of the propan-2-amine side chain at the 3-position of the oxadiazole.

- Conversion of the free amine into its hydrochloride salt form for stability and handling.

The synthetic approach often starts from commercially available or easily prepared precursors such as amidoximes and carboxylic acid derivatives or their equivalents.

Preparation of the 5-Tert-butyl-1,2,4-oxadiazole Core

The 1,2,4-oxadiazole ring is commonly synthesized via cyclodehydration reactions involving amidoximes and carboxylic acid derivatives or their activated forms (e.g., acid chlorides or esters). For the tert-butyl substitution at the 5-position, tert-butyl-substituted carboxylic acid derivatives are used.

A typical method includes:

- Reacting a tert-butyl-substituted amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions.

- Cyclization is promoted by reagents such as phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or via microwave-assisted heating to afford the 1,2,4-oxadiazole ring.

This approach is supported by literature on oxadiazole synthesis, where amidoximes and carboxylic acid derivatives are key intermediates in constructing the heterocyclic core.

Formation of the Hydrochloride Salt

Conversion of the free base amine to its hydrochloride salt is usually performed by:

- Treating the free amine with anhydrous hydrogen chloride gas or hydrochloric acid in a suitable solvent such as ethanol, methanol, or ethyl acetate.

- The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete salt formation.

- The hydrochloride salt precipitates out or can be isolated by solvent evaporation and recrystallization.

This step improves compound stability, solubility, and handling properties, as noted in various synthetic protocols for amine hydrochloride salts.

Representative Synthetic Procedure (Hypothetical Based on Literature)

| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | tert-Butyl carboxylic acid derivative + amidoxime, POCl3, reflux | 5-tert-butyl-1,2,4-oxadiazole intermediate | 70-85 | Cyclodehydration forming oxadiazole ring |

| 2 | Halogenation at 3-position (e.g., NBS or PCl5) | 3-halogenated oxadiazole | 65-80 | Activates position for nucleophilic substitution |

| 3 | Nucleophilic substitution with isopropylamine, solvent (e.g., MeOH), reflux | 2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-amine | 60-75 | Introduction of propan-2-amine group |

| 4 | Treatment with HCl in ethanol, room temperature | This compound | 90-95 | Salt formation for stability |

Analytical and Purification Techniques

- Purification is commonly achieved by flash column chromatography using solvent systems such as dichloromethane/methanol with ammonia additives to improve amine elution.

- Characterization includes mass spectrometry (MS), proton nuclear magnetic resonance (^1H NMR), and infrared spectroscopy (IR) to confirm structure and purity.

- Preparative high-performance liquid chromatography (HPLC) may be employed for final purification.

Research Findings and Optimization

- Microwave-assisted synthesis has been reported to accelerate cyclodehydration and nucleophilic substitution steps, improving yields and reducing reaction times.

- Use of triethylamine or other bases during substitution steps enhances nucleophilicity and selectivity.

- Salt formation with hydrochloric acid improves compound crystallinity, which is beneficial for pharmaceutical formulation.

- Alternative synthetic routes involve amide bond formation with oxadiazole carboxylic acid derivatives and amines, mediated by coupling agents such as HOBt and EDC, though more common for related oxadiazole derivatives rather than this specific amine hydrochloride.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Cyclodehydration | Amidoxime + carboxylic acid derivative + dehydrating agent | Efficient ring formation | Requires careful control of conditions |

| Halogenation + Substitution | Halogenation at 3-position followed by amine substitution | Selective functionalization | Multi-step, possible side reactions |

| Reductive Amination | From aldehyde intermediate + amine source + reducing agent | Direct amine introduction | Requires aldehyde intermediate preparation |

| Salt Formation | Treatment with HCl in solvent | Improves stability and solubility | Requires control of moisture and solvent |

Chemical Reactions Analysis

2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: It is used in the development of scintillating materials and dyestuffs.

Mechanism of Action

The mechanism of action of 2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of 1,2,4-Oxadiazole Derivatives

Key Observations:

Propyl/Methyl: Smaller alkyl groups increase solubility in aqueous media but may lower thermal stability compared to tert-butyl . Cyclobutyl: A strained cyclic substituent that could influence conformational flexibility in ligand-receptor interactions .

Amine Configuration :

- Secondary vs. Primary Amines : The target compound’s secondary amine (propan-2-amine) exhibits lower basicity compared to primary amines (e.g., propan-1-amine in ), affecting protonation states and solubility in physiological conditions.

Molecular Weight and Applications :

- Higher molar mass in the target compound (~234.71 g/mol) may limit blood-brain barrier permeability compared to lighter analogs like the methyl derivative (176.63 g/mol) .

- The unsubstituted oxadiazole derivative (C₅H₁₀ClN₃O) serves as a simpler scaffold for structure-activity relationship (SAR) studies .

Biological Activity

2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The molecular formula is with a CAS number of 1221722-19-5. Its unique chemical properties make it a versatile scaffold in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exhibit effects by modulating enzyme activities or influencing cellular signaling pathways.

Potential Targets

- Topoisomerases : Preliminary studies suggest that oxadiazole derivatives can inhibit topoisomerase I, leading to cytotoxic effects in cancer cells .

- Kinases : Similar compounds have shown potential as kinase inhibitors, which are crucial in cancer therapy due to their role in cell proliferation and survival .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colorectal) | 10 | Topoisomerase I inhibition |

| HeLa (Cervical) | 8 | Induction of apoptosis |

| MCF7 (Breast) | 12 | Cell cycle arrest |

These results highlight the compound's potential as an anticancer agent.

Case Studies

- Study on Antiproliferative Activity : A library of oxadiazole derivatives was synthesized, including the target compound. It was found to have a notable cytotoxic effect on HCT116 and HeLa cells through MTT assays .

- Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to the active site of topoisomerase I, suggesting a direct mechanism for its antiproliferative effects .

Research Findings

Recent investigations into the biological activity of oxadiazole derivatives have demonstrated promising results:

- Antimicrobial Properties : Some studies suggest that similar oxadiazole compounds possess antimicrobial activities against various pathogens, indicating their potential use in treating infectious diseases.

- Cytotoxicity Studies : A broader analysis of oxadiazole derivatives has shown that structural modifications can enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Q & A

Basic: What are the established synthetic routes for 2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride, and how are intermediates validated?

Methodological Answer:

The compound is synthesized via cyclization of precursor oxadiazole intermediates. A common approach involves reacting tert-butyl-substituted amidoximes with activated carbonyl derivatives (e.g., chloroacetyl chloride) under reflux with triethylamine as a base, followed by hydrochloric acid quenching to isolate the hydrochloride salt . Key intermediates, such as 5-tert-butyl-1,2,4-oxadiazole-3-carboxamide, are validated using LC-MS and H/C NMR to confirm regioselectivity and purity. For example, the tert-butyl group’s singlet at δ 1.35 ppm in H NMR is a critical marker .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

X-ray crystallography (using SHELX software for refinement ) and spectroscopic techniques are employed. The oxadiazole ring’s characteristic IR absorption at 1610–1650 cm (C=N stretching) and N NMR signals (δ 250–270 ppm for oxadiazole nitrogens) are diagnostic. Mass spectrometry (ESI-MS) confirms the molecular ion peak [M+H] at m/z 256.2 (calculated for CHNO·HCl) .

Advanced: How can researchers resolve contradictions in spectral data for oxadiazole derivatives?

Methodological Answer:

Discrepancies in NMR or IR data often arise from tautomerism or residual solvents. For instance, oxadiazole tautomers (1,2,4- vs. 1,3,4-) can be distinguished via C NMR: the C-3 carbon in 1,2,4-oxadiazoles resonates at δ 165–170 ppm, whereas 1,3,4-isomers show C-2 at δ 155–160 ppm . Dynamic NMR experiments at variable temperatures can further clarify rotational barriers in tert-butyl groups .

Advanced: What experimental design considerations are critical for optimizing yield in oxadiazole ring formation?

Methodological Answer:

Key factors include:

- Reagent stoichiometry: A 1:1 molar ratio of amidoxime to acylating agent minimizes side products like open-chain ureas .

- Catalyst selection: Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhances coupling efficiency in anhydrous DMF .

- Temperature control: Reflux at 80–90°C for 4–6 hours maximizes cyclization while avoiding decomposition.

Post-reaction, silica gel chromatography (eluent: CHCl/MeOH 9:1) isolates the product with ≥95% purity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

The compound exhibits acute toxicity (H302: harmful if swallowed) and irritancy (H315/H319: skin/eye irritation). Researchers must:

- Use PPE (gloves, goggles) and work in a fume hood.

- Neutralize waste with 10% sodium bicarbonate before disposal .

- Monitor air quality for HCl vapor using gas detectors during large-scale reactions .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions. The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues (e.g., tyrosine in enzyme active sites). Pharmacophore mapping identifies the tert-butyl group as critical for hydrophobic binding. PubChem data (CID: 47002154) provides initial structural coordinates for simulations .

Basic: What analytical techniques quantify purity, and how are impurities characterized?

Methodological Answer:

HPLC (C18 column, 0.1% TFA in HO/MeOH gradient) with UV detection at 254 nm resolves impurities. Common by-products include uncyclized amidoximes (retention time 2.5–3.0 min) and tert-butyl degradation products. LC-MS/MS (MRM mode) confirms impurity structures using fragment ions (e.g., m/z 154 for deaminated species) .

Advanced: What strategies mitigate batch-to-batch variability in hydrochloride salt formation?

Methodological Answer:

Variability arises from inconsistent HCl gas flow during salification. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.